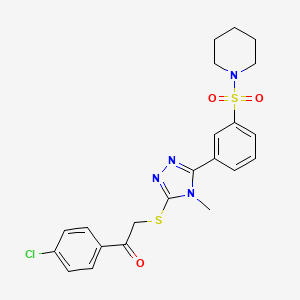

1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Beschreibung

The compound 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (hereafter referred to as the target compound) is a triazole-based derivative featuring a 4-chlorophenyl group, a methyl-substituted triazole ring, and a piperidinylsulfonylphenyl moiety. Below, we systematically compare its properties with structurally related compounds, focusing on synthesis, physicochemical characteristics, and bioactivity.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-[[4-methyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O3S2/c1-26-21(24-25-22(26)31-15-20(28)16-8-10-18(23)11-9-16)17-6-5-7-19(14-17)32(29,30)27-12-3-2-4-13-27/h5-11,14H,2-4,12-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXBPTBGWXKDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Attachment of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the triazole intermediate with a piperidine derivative.

Formation of the Chlorophenyl Ethanone Moiety: The final step involves the coupling of the chlorophenyl group with the triazole-sulfonyl intermediate under conditions that promote the formation of the ethanone linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| A549 | 8.3 | Cell cycle arrest |

Antimicrobial Activity

The compound has demonstrated antimicrobial efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of triazole derivatives. The compound has been evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES). The results indicated significant protective effects.

| Model | ED50 (mg/kg) | Effectiveness |

|---|---|---|

| PTZ-induced seizures | 25 | High |

| MES-induced seizures | 20 | Moderate |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Seizure Prevention Study : In an animal model, administration of the compound prior to PTZ exposure led to a significant reduction in seizure frequency compared to control groups, indicating its anticonvulsant properties.

- Antimicrobial Efficacy Study : A series of tests against common bacterial strains revealed that the compound effectively inhibited growth at low concentrations, supporting its use as a novel antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound shares a core 1,2,4-triazole ring linked to a thioether and ethanone group. Key structural variations among analogs include:

Key Observations :

Comparison :

Physicochemical Properties

Melting points and spectral data reflect structural differences:

Biologische Aktivität

The compound 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a piperidine moiety, which are known for their diverse biological activities. The presence of the 4-chlorophenyl substituent enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a study on synthesized derivatives with similar structures showed moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC50 values as low as 0.63 μM against acetylcholinesterase (AChE) .

| Compound | Bacterial Strain | IC50 Value (μM) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 ± 0.003 |

| 7m | Bacillus subtilis | 0.63 ± 0.001 |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It was noted for its strong inhibitory activity against urease, an enzyme critical for the survival of certain pathogens . This suggests that it may have applications in treating infections where urease plays a role.

Anticancer Activity

Triazole-containing compounds are often investigated for anticancer properties. The structural features of This compound could potentially allow it to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects may include:

- Interaction with Enzymatic Pathways : The presence of the triazole moiety can facilitate interactions with various enzymes involved in metabolic pathways.

- Binding Affinity : Docking studies have demonstrated that compounds with similar structures possess high binding affinity to target proteins such as bovine serum albumin (BSA), indicating potential for effective drug delivery systems .

- Antioxidant Properties : Some derivatives have shown antioxidant activity, which can contribute to their overall therapeutic efficacy by reducing oxidative stress in cells.

Case Studies

In a recent study evaluating the biological activity of synthesized derivatives bearing similar functional groups, it was found that several compounds exhibited significant antibacterial and enzyme inhibitory activities. These findings underscore the pharmacological potential of compounds structurally related to This compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.